molecular formula C21H19N3O2 B11560030 2-(biphenyl-4-yloxy)-N'-[(E)-pyridin-3-ylmethylidene]propanehydrazide

2-(biphenyl-4-yloxy)-N'-[(E)-pyridin-3-ylmethylidene]propanehydrazide

Cat. No.: B11560030
M. Wt: 345.4 g/mol
InChI Key: JYTYWFGTQHGZHO-HZHRSRAPSA-N
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Description

2-(biphenyl-4-yloxy)-N’-[(E)-pyridin-3-ylmethylidene]propanehydrazide is a complex organic compound that features a biphenyl group linked to a pyridine moiety through a hydrazide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(biphenyl-4-yloxy)-N’-[(E)-pyridin-3-ylmethylidene]propanehydrazide typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(biphenyl-4-yloxy)-N’-[(E)-pyridin-3-ylmethylidene]propanehydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

Scientific Research Applications

2-(biphenyl-4-yloxy)-N’-[(E)-pyridin-3-ylmethylidene]propanehydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(biphenyl-4-yloxy)-N’-[(E)-pyridin-3-ylmethylidene]propanehydrazide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(biphenyl-4-yloxy)-N’-[(E)-pyridin-3-ylmethylidene]propanehydrazide stands out due to its unique combination of a biphenyl group and a pyridine moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C21H19N3O2

Molecular Weight

345.4 g/mol

IUPAC Name

2-(4-phenylphenoxy)-N-[(E)-pyridin-3-ylmethylideneamino]propanamide

InChI

InChI=1S/C21H19N3O2/c1-16(21(25)24-23-15-17-6-5-13-22-14-17)26-20-11-9-19(10-12-20)18-7-3-2-4-8-18/h2-16H,1H3,(H,24,25)/b23-15+

InChI Key

JYTYWFGTQHGZHO-HZHRSRAPSA-N

Isomeric SMILES

CC(C(=O)N/N=C/C1=CN=CC=C1)OC2=CC=C(C=C2)C3=CC=CC=C3

Canonical SMILES

CC(C(=O)NN=CC1=CN=CC=C1)OC2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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